Cas no 28010-12-0 (5-phenylpenta-2,4-dienoic acid)
5-phenylpenta-2,4-dienoic acid Chemical and Physical Properties
Names and Identifiers
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- 2,4-Pentadienoicacid, 5-phenyl-, (2E,4E)-
- (2E,4E)-5-Phenyl-2,4-pentadienoic Acid
- (2E,4E)-5-phenylpenta-2,4-dienoic acid
- (E,E)-5-phenyl-2,4-pentadienoic acid
- 2H-Pyran-2-one, 6-phenyl-
- 5-phenyl-2,4-pentadien-5-olide
- 5-phenyl-2,4-pentadienic acid
- 5-phenyl-2,4-pentadienoic acid
- 5-phenylpenta-(2E,4E)-dienoic acid
- 5-phenylpentadienoic acid
- 6-phenyl-(2H)-pyran-2-one
- 6-phenyl-2-pyrone
- 6-phenylpyran-2(2H)-one
- 6-phenyl-pyran-2-one
- AC1NPQ5W
- BCB02_000119
- cinnamylideneacetic acid
- CTK0J7762
- i>,4<i>E<
- SureCN3415966
- (E,E)-Cinnamylideneacetic Acid
- 5-phenylpenta-2,4-dienoic acid
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- MDL: MFCD00014018
- Inchi: 1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5+
- InChI Key: FEIQOMCWGDNMHM-KBXRYBNXSA-N
- SMILES: OC(/C=C/C=C/C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 174.0681
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
Experimental Properties
- Melting Point: 166.0 to 170.0 deg-C
- PSA: 37.3
- LogP: 2.34060
- λmax: 300(EtOH)(lit.)
5-phenylpenta-2,4-dienoic acid Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
5-phenylpenta-2,4-dienoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2422-5g |
5-phenylpenta-2,4-dienoic acid |
28010-12-0 | 98.0%(GC&T) | 5g |
¥1090.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2422-25g |
5-phenylpenta-2,4-dienoic acid |
28010-12-0 | 98.0%(GC&T) | 25g |
¥4390.0 | 2022-06-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2422-5G |
(2E,4E)-5-Phenyl-2,4-pentadienoic Acid |
28010-12-0 | >98.0%(GC)(T) | 5g |
¥385.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2422-25G |
(2E,4E)-5-Phenyl-2,4-pentadienoic Acid |
28010-12-0 | >98.0%(GC)(T) | 25g |
¥1440.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KA329-5g |
5-phenylpenta-2,4-dienoic acid |
28010-12-0 | 98.0%(GC&T) | 5g |
¥1811.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KA329-1g |
5-phenylpenta-2,4-dienoic acid |
28010-12-0 | 98.0%(GC&T) | 1g |
¥600.0 | 2022-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1237401-25g |
(2E,4E)-Cinnamylideneacetic acid |
28010-12-0 | 96% | 25g |
¥542 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1237401-100g |
(2E,4E)-Cinnamylideneacetic acid |
28010-12-0 | 96% | 100g |
¥1944 | 2023-04-14 | |
| Enamine | EN300-1861098-0.05g |
5-phenylpenta-2,4-dienoic acid |
28010-12-0 | 0.05g |
$407.0 | 2023-09-20 | ||
| Enamine | EN300-1861098-0.1g |
5-phenylpenta-2,4-dienoic acid |
28010-12-0 | 0.1g |
$427.0 | 2023-09-20 |
5-phenylpenta-2,4-dienoic acid Suppliers
5-phenylpenta-2,4-dienoic acid Related Literature
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László Csaba Bencze,Alina Filip,Gergely Bánóczi,Monica Ioana To?a,Florin Dan Irimie,ákos Gellért,László Poppe,Csaba Paizs Org. Biomol. Chem. 2017 15 3717
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Lingjuan Zhang,Ruiying Qiu,Xiao Xue,Yixiao Pan,Conghui Xu,Doudou Wang,Xinyu Wang,Lijin Xu,Huanrong Li Chem. Commun. 2014 50 12385
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Balaji V. Rokade,Kandikere Ramaiah Prabhu Org. Biomol. Chem. 2013 11 6713
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Matvei A. Kochurin,Alina R. Ismagilova,Dmitriy N. Zakusilo,Olesya V. Khoroshilova,Irina A. Boyarskaya,Aleksander V. Vasilyev New J. Chem. 2022 46 12041
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5. Carotenoids and related compounds. Part XIX. The geometrical isomers of 2- and 3-methyl-5-phenylpenta-2,4-dienoic acid and their methyl estersGerald Pattenden,B. C. L. Weedon J. Chem. Soc. C 1968 1997
Additional information on 5-phenylpenta-2,4-dienoic acid
Introduction to 5-phenylpenta-2,4-dienoic acid (CAS No. 28010-12-0)
5-phenylpenta-2,4-dienoic acid, identified by its Chemical Abstracts Service (CAS) number 28010-12-0, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its phenyl substituent and conjugated diene system, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents. The compound's molecular framework, featuring a five-carbon chain with double bonds at the 2 and 4 positions, combined with the aromatic phenyl ring, contributes to its reactivity and potential biological activity.
The chemical structure of 5-phenylpenta-2,4-dienoic acid can be described as follows: it consists of a pentadienoic acid backbone with a phenyl group attached to the first carbon atom. This configuration imparts both electrophilic and nucleophilic centers, allowing for diverse chemical transformations. The presence of conjugated double bonds enhances its ability to participate in electron-rich reactions, such as Diels-Alder cycloadditions and Michael additions, which are pivotal in constructing complex molecular architectures.
In recent years, 5-phenylpenta-2,4-dienoic acid has been explored as a key intermediate in the synthesis of pharmacologically active compounds. Its structural features make it an attractive scaffold for designing molecules with potential applications in inflammation modulation, neuroprotection, and anticancer therapies. For instance, derivatives of this compound have been investigated for their ability to inhibit lipoxygenase enzymes, which are involved in the production of pro-inflammatory mediators. The phenyl ring provides a site for further functionalization, enabling the attachment of various pharmacophores that enhance binding affinity to biological targets.
One of the most compelling aspects of 5-phenylpenta-2,4-dienoic acid is its role in the development of small-molecule inhibitors targeting specific disease pathways. Researchers have leveraged its reactive diene system to create molecules that can selectively interact with enzymes or receptors implicated in metabolic disorders and cardiovascular diseases. The compound's ability to undergo regioselective reactions allows for the precise tailoring of its pharmacological properties, making it a valuable building block in medicinal chemistry.
Recent advancements in synthetic methodologies have further expanded the utility of 5-phenylpenta-2,4-dienoic acid. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the introduction of diverse substituents into its molecular framework with high efficiency. These techniques have opened new avenues for designing analogs with enhanced potency and selectivity. Additionally, computational studies have been instrumental in predicting the structural modifications that can optimize the biological activity of derivatives derived from this compound.
The pharmacokinetic profile of compounds derived from 5-phenylpenta-2,4-dienoic acid is another area of active investigation. By modulating its structure through strategic functionalization, researchers aim to improve solubility, bioavailability, and metabolic stability. These efforts are crucial for translating promising laboratory findings into effective clinical therapies. The compound's inherent flexibility allows chemists to explore multiple derivatives simultaneously, accelerating the discovery process.
In conclusion,5-phenylpenta-2,4-dienoic acid (CAS No. 28010-12-0) represents a significant asset in modern drug discovery and development. Its unique structural attributes enable diverse synthetic applications and hold promise for addressing various therapeutic challenges. As research continues to uncover new ways to harness its potential,5-phenylpenta-2,4-dienoic acid is poised to remain at the forefront of pharmaceutical innovation.
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